An In-depth Technical Guide to 4-Methylpiperidin-4-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methylpiperidin-4-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffolding of 4-Methylpiperidin-4-ol
4-Methylpiperidin-4-ol is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique structural features, combining a piperidine ring with a tertiary alcohol, make it a valuable building block for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Methylpiperidin-4-ol, offering insights for researchers and professionals in drug development and organic synthesis. The stability and reactivity of this compound facilitate a diverse range of chemical reactions, positioning it as a key intermediate in the development of novel therapeutic agents and specialized chemicals.[1]
Chemical Structure and Properties
The foundational structure of 4-Methylpiperidin-4-ol consists of a piperidine ring substituted at the 4-position with both a methyl group and a hydroxyl group. This arrangement confers specific chemical characteristics that are pivotal to its utility in synthesis.
Molecular Formula: C₆H₁₃NO[2][3]
Molecular Weight: 115.17 g/mol [2][4]
2D and 3D Representations:
The structural formula and spatial arrangement of atoms in 4-Methylpiperidin-4-ol are crucial for understanding its reactivity and interactions with other molecules.
Physicochemical Properties:
A summary of the key physicochemical properties of 4-Methylpiperidin-4-ol is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg | [2] |
| Density | 0.976 ± 0.06 g/cm³ | [2] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of 4-Methylpiperidin-4-ol: A Methodological Approach
The synthesis of 4-Methylpiperidin-4-ol can be achieved through various routes. A common and effective method involves the Grignard reaction, utilizing a piperidinone precursor.
Experimental Protocol: Grignard Reaction for the Synthesis of 1-Benzyl-4-methylpiperidin-4-ol
This protocol outlines the synthesis of a protected form of 4-Methylpiperidin-4-ol, which can then be deprotected to yield the final product.
Materials:
-
1-Benzylpiperidin-4-one
-
3M Methylmagnesium bromide in ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Sodium sulfate
Procedure:
-
A solution of 3M methylmagnesium bromide in ether is cooled to -15°C using a dry ice-acetone bath.[5]
-
A solution of 1-benzylpiperidin-4-one in anhydrous THF is added dropwise to the cooled Grignard reagent at -15°C.[5]
-
The reaction mixture is stirred for 2 hours, during which the temperature is allowed to rise to room temperature. The mixture is then stirred overnight.[5]
-
The reaction is quenched by the addition of a saturated ammonium chloride solution.[5]
-
The THF is removed by evaporation.[5]
-
The residue is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[5]
-
The organic layer is dried over sodium sulfate and concentrated in vacuo to yield 1-benzyl-4-methylpiperidin-4-ol.[5]
Deprotection Step:
The benzyl protecting group can be removed via catalytic hydrogenation.
-
The Cbz-protected piperidine derivative and a Pd/C catalyst are suspended in methanol.[6]
-
The mixture is degassed under reduced pressure and flushed with hydrogen gas three times.[6]
-
The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (50 psi).[6]
-
Upon completion, the mixture is filtered through a diatomaceous earth pad, and the filtrate is concentrated under reduced pressure to afford 4-Methylpiperidin-4-ol.[6]
Spectroscopic Analysis
The structural confirmation of 4-Methylpiperidin-4-ol is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule. For the related compound 4-methylpiperidine, characteristic shifts can be observed that help in identifying the core structure.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum of piperidine derivatives typically shows a narrow peak in the 3400-3100 cm⁻¹ region corresponding to the N-H stretch.[8] C-H stretching vibrations for methyl and methylene groups are observed between 2842 and 2985 cm⁻¹.[8]
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For 4-Methylpiperidin-4-ol, the expected [M+H]⁺ ion would be observed at m/z 116.3.[6]
Applications in Research and Development
4-Methylpiperidin-4-ol is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure can be incorporated into molecules to enhance their efficacy and bioavailability.[1]
-
Organic Synthesis: Chemists utilize 4-Methylpiperidin-4-ol in the production of complex organic molecules, contributing to the development of new materials and compounds.[1]
-
Catalysis: It can function as a ligand in catalytic processes, which can improve reaction rates and selectivity, a critical aspect for industrial applications.[1]
-
Agrochemicals: The piperidine scaffold is present in numerous agrochemicals, and 4-Methylpiperidin-4-ol serves as a valuable precursor in their synthesis.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Methylpiperidin-4-ol.
-
Hazards: It is classified as a skin corrosive, sub-category 1B.[9] The hydrochloride salt is harmful if swallowed and causes skin and eye irritation.[10]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Handle in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing mist or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from synthesis to application of 4-Methylpiperidin-4-ol.
Caption: Synthesis and Application Workflow for 4-Methylpiperidin-4-ol.
Conclusion
4-Methylpiperidin-4-ol is a compound of considerable interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of a wide array of valuable molecules. Its stable yet reactive structure provides a reliable scaffold for the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals seeking to leverage its potential in their work.
References
- Chemsrc. (2025, August 25). 4-Methyl-4-piperidinol | CAS#:3970-68-1.
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- Chem-Impex. (n.d.). 4-Methylpiperidin-4-ol.
- PubChem. (n.d.). 4-methylpiperidin-4-ol (C6H13NO). PubChemLite.
- PubChem. (n.d.). 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048.
- Sigma-Aldrich. (n.d.). 4-Methylpiperidin-4-ol hydrochloride | 586375-35-1.
- ChemicalBook. (2025, July 24). 4-METHYLPIPERIDIN-4-OL | 3970-68-1.
- Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis.
- Acros Organics. (2015, February 2). SAFETY DATA SHEET.
- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
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